molecular formula C8H13N3 B1370981 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 927803-64-3

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B1370981
CAS No.: 927803-64-3
M. Wt: 151.21 g/mol
InChI Key: QDECMLXPLVRYBO-UHFFFAOYSA-N
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Description

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound with the molecular weight of 151.21 . It is also known by its IUPAC name, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ylamine .


Synthesis Analysis

A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters . The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3/c1-11-8-4-2-3-7(9)6(8)5-10-11/h5,7H,2-4,9H2,1H3 . The compound’s structure was elucidated by IR, mass, and one- and two-dimensional NMR spectra .


Chemical Reactions Analysis

The mechanism of the second step in the synthesis process was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 151.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass is 151.110947427 g/mol . The compound has a topological polar surface area of 43.8 Ų and a heavy atom count of 11 .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study explored the synthesis of indazole derivatives, including 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, from 2-acetylcyclohexanone and different hydrazines. These compounds exhibited antioxidant activities, as evaluated using the DPPH and ABTS methods, indicating potential uses in oxidative stress-related applications (Polo et al., 2016).

  • The synthesis and analysis of a series of 1H-indazole derivatives were investigated, highlighting the importance of understanding the structural characteristics of such compounds, which is crucial for developing new applications in various fields, including pharmacology (Murugavel et al., 2010).

  • An experimental and theoretical study on the corrosion inhibition properties of 1-methyl-4,5,6,7-tetrahydro-1H-indazole derivatives was conducted. This research suggests potential applications in protecting metals from corrosion, particularly in industrial settings (Abdeslam et al., 2015).

Pharmaceutical Applications

  • Research into 4-substituted 1-methyl-1H-indazoles, closely related to this compound, revealed that these compounds showed weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice. Such findings suggest potential medicinal applications for these derivatives (Mosti et al., 1992).

  • A study on the synthesis of new indazole derivatives, including those similar to this compound, showed these compounds exhibited antitumor activities, indicating potential use in cancer research and treatment (Chu De-qing, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with human neutrophil elastase (HNE), a serine protease involved in inflammatory processes . The interaction between this compound and HNE results in the inhibition of the enzyme’s activity, which can have therapeutic implications for inflammatory diseases .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage explants . These effects suggest that this compound can modulate inflammatory responses at the cellular level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of HNE is a result of its binding to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . Additionally, the compound’s influence on gene expression is mediated through its interaction with transcription factors and signaling molecules involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated reasonable stability in aqueous solutions, with a half-life exceeding one hour . Long-term studies have shown that the compound maintains its inhibitory effects on HNE and other inflammatory mediators over extended periods, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent inhibition of HNE activity, with higher doses resulting in more pronounced effects . At excessively high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism primarily involves enzymatic modifications that enhance its solubility and facilitate its excretion . These metabolic processes ensure that the compound is efficiently cleared from the body, reducing the risk of accumulation and potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and therapeutic potential . The compound’s distribution is also modulated by its physicochemical properties, such as solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches its intended sites of action, where it can exert its inhibitory effects on HNE and other biomolecules involved in inflammatory processes .

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydroindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-8-4-2-3-7(9)6(8)5-10-11/h5,7H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDECMLXPLVRYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248837
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927803-64-3
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-indazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927803-64-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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